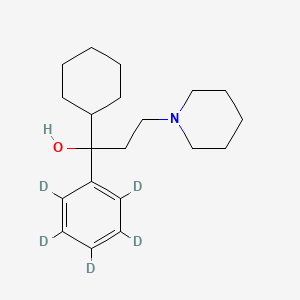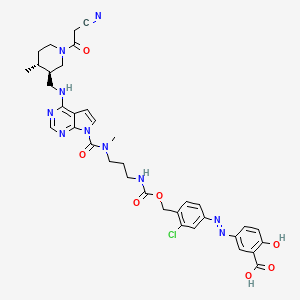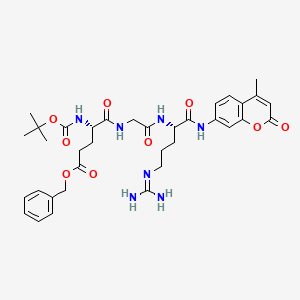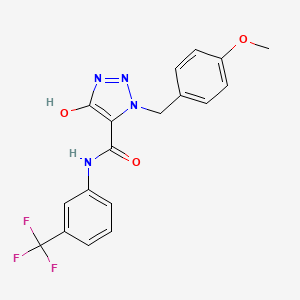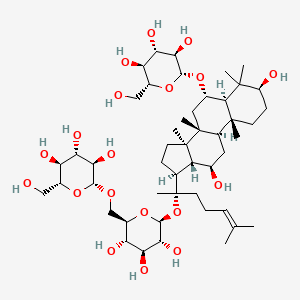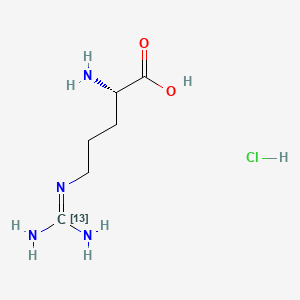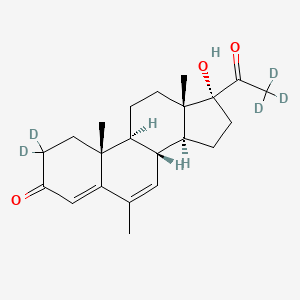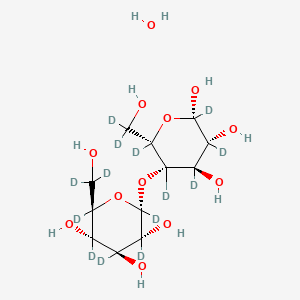![molecular formula C33H37N3O8 B12408487 (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, multiple phenyl groups, and several hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one involves multiple steps, including the formation of the imidazole ring and the attachment of various functional groups. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of Phenyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Introduction of Hydroxyl Groups: This can be done through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up the reaction and increase efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one: has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties.
Vanillin acetate: A compound with similar functional groups.
Uniqueness
(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one: is unique due to its complex structure, which includes multiple functional groups and aromatic rings, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C33H37N3O8 |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one |
InChI |
InChI=1S/C33H37N3O8/c1-20-34-27(18-21-5-4-6-24(17-21)35(2)3)32(41)36(20)15-16-42-25-11-7-22(8-12-25)23-9-13-26(14-10-23)43-33-31(40)30(39)29(38)28(19-37)44-33/h4-14,17-18,28-31,33,37-40H,15-16,19H2,1-3H3/b27-18- |
InChI Key |
YUSGJIUJTDWQGM-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=CC=C2)N(C)C)/C(=O)N1CCOC3=CC=C(C=C3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)N(C)C)C(=O)N1CCOC3=CC=C(C=C3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


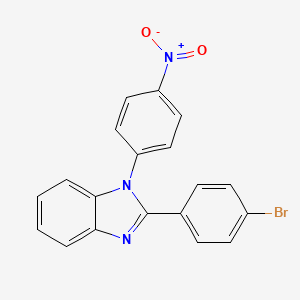
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
